molecular formula C8H14F3N B13274489 (1S,2R)-2-(Trifluoromethyl)cycloheptan-1-amine

(1S,2R)-2-(Trifluoromethyl)cycloheptan-1-amine

Cat. No.: B13274489
M. Wt: 181.20 g/mol
InChI Key: GTBQJLHESXHBSH-RQJHMYQMSA-N
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Description

(1S,2R)-2-(Trifluoromethyl)cycloheptan-1-amine is a chiral amine featuring a seven-membered cycloheptane ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. The stereochemistry (1S,2R) is critical for its interactions in biological or catalytic systems. The trifluoromethyl group enhances metabolic stability and modulates electronic properties through its strong electron-withdrawing effects.

Properties

Molecular Formula

C8H14F3N

Molecular Weight

181.20 g/mol

IUPAC Name

(1S,2R)-2-(trifluoromethyl)cycloheptan-1-amine

InChI

InChI=1S/C8H14F3N/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6-7H,1-5,12H2/t6-,7+/m1/s1

InChI Key

GTBQJLHESXHBSH-RQJHMYQMSA-N

Isomeric SMILES

C1CC[C@H]([C@H](CC1)N)C(F)(F)F

Canonical SMILES

C1CCC(C(CC1)N)C(F)(F)F

Origin of Product

United States

Biological Activity

(1S,2R)-2-(Trifluoromethyl)cycloheptan-1-amine is a chiral compound characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H12F3N
  • Molecular Weight : 181.20 g/mol
  • Stereochemistry : The specific configuration of the compound plays a crucial role in its interaction with receptors and enzymes.

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross biological membranes and interact with hydrophobic regions of proteins and other biomolecules.

The biological activity of this compound is primarily attributed to its interactions with specific receptors. It may function as an agonist or antagonist at certain molecular targets, modulating their activity. The lipophilicity conferred by the trifluoromethyl group is beneficial for achieving effective concentrations at target sites in vivo.

Receptor Interaction Studies

Research indicates that this compound interacts with various receptors, influencing their function and leading to diverse pharmacological effects. Notably, compounds with similar structures have been shown to exhibit significant receptor binding affinities.

Table 1: Comparison of Biological Activity Among Similar Compounds

Compound NameReceptor TargetActivity TypeBinding Affinity (IC50)
This compoundTRPA1AntagonistTBD
(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amineTRPA1AgonistTBD
3-(trifluoromethyl)cyclohexan-1-amineVariousMixedTBD

Note: TBD indicates that specific binding affinity data is yet to be determined.

Case Studies

A notable study focused on the compound's potential as a selective antagonist for TRPA1 channels. In vitro assays demonstrated that this compound effectively inhibited TRPA1-mediated responses in a dose-dependent manner .

In vivo studies further confirmed its efficacy in reducing nociceptive behaviors induced by TRPA1 activation in animal models. This suggests potential applications in pain management therapies .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development. Its ability to modulate receptor activity can be harnessed for creating new therapeutic agents targeting pain pathways and other conditions associated with receptor dysregulation.

Potential Therapeutic Areas

  • Pain Management : Targeting TRPA1 for analgesic development.
  • Neurological Disorders : Investigating effects on CNS receptors.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Weight Ring Size Key Substituents Salt Form Source
(1S,2R)-2-(Trifluoromethyl)cycloheptan-1-amine Not provided 7-membered -CF₃ at C2 Free amine Target compound
N-[(1R,2R)-2-...benzenesulfonamide () 672.75 6-membered -CF₃ (bis), sulfonamide, thioamide Free sulfonamide
(Cis)-N1-((1S,2R)-...diamine hydrochloride () 444.3 Cyclopropane + 6-membered -CF₃, biphenyl, diamine Hydrochloride
(1S,2R)-2-Methoxycyclobutanamine hydrochloride () Not provided 4-membered -OCH₃ at C2 Hydrochloride
(3S)-3-(Trifluoromethyl)pyrrolidine hydrochloride () Not provided 5-membered -CF₃ at C3 Hydrochloride

Key Observations :

  • Ring Size : The cycloheptane ring in the target compound balances flexibility and steric demands, contrasting with the rigid cyclopropane in ’s compound and the strained cyclobutane in ’s analog .
  • Substituents : The -CF₃ group in the target compound enhances lipophilicity and metabolic resistance compared to the methoxy (-OCH₃) group in the cyclobutanamine derivative, which increases polarity .
  • Salt Forms : Hydrochloride salts () improve solubility, whereas the free amine (target) may require formulation adjustments for bioavailability.

Preparation Methods

Nucleophilic Trifluoromethylation via Ruppert-Prakash Reagent

One of the most widely used reagents for trifluoromethylation is the Ruppert-Prakash reagent (trimethylsilyl trifluoromethyl, TMSCF3). This reagent enables nucleophilic addition of the CF3 group to carbonyl compounds, which can be cycloheptanone derivatives.

  • Methodology: Cycloheptanone substrates are reacted with TMSCF3 in the presence of fluoride sources such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) to generate trifluoromethylated alcohol intermediates. The reaction is typically conducted under inert atmosphere (N2) at room temperature to moderate heat (up to 50 °C).

  • Reaction Conditions: Solvents such as ortho-dichlorobenzene or toluene are used to facilitate the reaction. The reaction times range from 4 to 48 hours depending on substrate and conditions.

  • Stereochemical Control: The nucleophilic addition can be stereoselective depending on the substrate conformation and chiral auxiliaries or catalysts if employed.

  • Subsequent Steps: The trifluoromethylated alcohol intermediate can be converted to the amine via reductive amination or other amination protocols.

This method has been demonstrated in similar cyclohexanone and cycloheptanone systems to yield trifluoromethylated cyclic amines with good control over substitution patterns.

Amination Strategies

Reductive Amination of Trifluoromethylated Ketones

After trifluoromethylation of cycloheptanone, the ketone group can be converted to the amine via reductive amination:

  • Procedure: The trifluoromethylated ketone is treated with an amine source (e.g., ammonia or amine salts) and a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.

  • Stereochemical Outcome: The stereochemistry at the amine-bearing carbon can be controlled by the choice of catalyst, reaction conditions, and substrate conformation.

  • Advantages: This method allows for direct conversion of ketones to amines with retention or induction of stereochemistry.

Direct Amination via N-Trifluoromethylation of Amines

Using the silver fluoride/isothiocyanate methodology, secondary amines can be converted directly to N-trifluoromethyl amines, which can be further manipulated to yield the target compound.

Representative Data Table: Reaction Conditions and Outcomes

Step Substrate Reagents & Conditions Yield (%) Notes
1 Cycloheptanone TMSCF3 (1.1 equiv), CsF (10-50 mol%), ortho-DCB, N2, rt-50 °C, 4-48 h 70-85 Nucleophilic trifluoromethylation to alcohol intermediate
2 Trifluoromethylated ketone Ammonia or amine, NaBH3CN, MeOH, rt 65-80 Reductive amination to amine, stereoselective control possible
3 Secondary amine AgF, isothiocyanate, acyl halide, Zn(OTf)2 or AgOTf, mild conditions 50-75 Direct N-trifluoromethylation to amine derivatives

Research Discoveries and Advances

  • One-Pot Synthesis: Recent advances demonstrate one-pot procedures combining trifluoromethylation and amination steps, reducing purification steps and improving overall efficiency.

  • Lewis Acid Catalysis: The use of Lewis acids such as zinc triflate or silver triflate enhances the activation of intermediates in N-trifluoromethylation, enabling milder conditions and better yields.

  • Stereochemical Control: The stereoselective synthesis of (1S,2R)-2-(trifluoromethyl)cycloheptan-1-amine requires careful substrate design and choice of chiral catalysts or auxiliaries, an area of ongoing research.

  • Stability Considerations: N-trifluoromethyl amines are moisture sensitive and require careful handling to prevent hydrolysis to amino-fluoro carbonyl compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1S,2R)-2-(Trifluoromethyl)cycloheptan-1-amine with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., transition-metal complexes with phosphine ligands) or chiral auxiliaries to control stereochemistry. Reaction conditions (temperature, solvent polarity, and pH) must be optimized to minimize racemization. For example, reductive amination of a cycloheptanone precursor with a trifluoromethyl group could employ sodium cyanoborohydride in a chiral ionic liquid to enhance selectivity . Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiopurity .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments, while 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR clarify cycloheptane ring conformation and amine positioning .
  • X-ray Crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the amine and trifluoromethyl group) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for polar functional groups .

Q. How can researchers optimize the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies under varying pH (e.g., 3–9), temperature (4–40°C), and ionic strength can identify degradation pathways. Buffering agents (e.g., phosphate) or lyophilization may mitigate hydrolysis of the amine group. LC-MS monitors degradation products, while Arrhenius plots predict shelf life .

Advanced Research Questions

Q. What strategies address conflicting data in reported reaction yields for this compound’s synthesis?

  • Methodological Answer : Reproduce reactions under rigorously controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use design-of-experiment (DoE) frameworks to isolate variables like catalyst loading, solvent polarity, and precursor purity. High-throughput screening (HTS) can identify optimal conditions, while kinetic studies (e.g., via in-situ IR spectroscopy) clarify rate-limiting steps .

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to targets (e.g., GPCRs or enzymes) using software like AutoDock Vina. The trifluoromethyl group’s electronegativity and steric effects influence hydrophobic interactions .
  • MD Simulations : Assess conformational stability in lipid bilayers or protein active sites over nanosecond timescales. Free-energy perturbation (FEP) calculations quantify binding affinities .
  • QSAR Models : Coramine-based descriptors (e.g., logP, polar surface area) link structural features to activity, guiding lead optimization .

Q. What experimental approaches resolve discrepancies in biological activity between enantiomers?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Test (1S,2R) and (1R,2S) forms in cellular models (e.g., HEK293 cells expressing target receptors). Radioligand binding assays (e.g., 3H^3\text{H}-labeled compounds) quantify receptor affinity differences .
  • Metabolic Profiling : Incubate enantiomers with liver microsomes to compare CYP450-mediated oxidation rates. LC-HRMS identifies chiral metabolites .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to demonstrate increased membrane permeability due to the trifluoromethyl group .
  • Metabolic Stability : Compare half-lives in hepatocyte incubations. Fluorine’s electron-withdrawing effects reduce oxidative metabolism .
  • Crystallography : Analyze packing motifs to show how CF3_3 affects crystal lattice energy and solubility .

Key Challenges and Solutions

  • Stereochemical Instability : Racemization during storage can be mitigated by storing at -20°C in amber vials under nitrogen .
  • Low Solubility : Co-crystallization with cyclodextrins or formulation as a hydrochloride salt enhances aqueous solubility .

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